molecular formula C17H20FN3O2 B1670107 Descarboxyl Levofloxacin CAS No. 178964-53-9

Descarboxyl Levofloxacin

Katalognummer: B1670107
CAS-Nummer: 178964-53-9
Molekulargewicht: 317.36 g/mol
InChI-Schlüssel: XTLCAWXSWVQNHK-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of decarboxyl ofloxacin typically involves the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene. This is followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. After the reaction is complete, (2,3,4,5)-tetrafluorobenzoyl chloride is added, and the mixture is heated. The protecting groups are then removed, and the organic layer is concentrated to obtain an oil layer. This oil layer is further processed with dimethyl formamide (DMF) and anhydrous potassium fluoride to yield the final product .

Industrial Production Methods

Industrial production of decarboxyl ofloxacin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Decarboxyl ofloxacin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Antibacterial Activity :
    • Descarboxyl levofloxacin has been studied for its antibacterial properties against various pathogens. Research indicates that it retains some level of activity against Gram-positive and Gram-negative bacteria, although its efficacy compared to levofloxacin itself may vary .
  • Genotoxicity Studies :
    • Recent studies have employed in silico and in vitro methods to assess the genotoxicity of this compound. Findings suggest that while it is an impurity, understanding its genetic impact is crucial for evaluating the safety profile of levofloxacin formulations .
  • Combination Therapies :
    • There is ongoing research into using this compound in combination with other antibiotics to enhance therapeutic efficacy, particularly against resistant strains of bacteria. For instance, studies have explored its use alongside rifampicin in treating resistant forms of tuberculosis .

Efficacy and Safety Profiles

  • Efficacy :
    • Comparative studies show that while levofloxacin is effective against a range of infections, the specific role of this compound in clinical settings remains less defined. However, it may contribute to the overall pharmacological profile when present as an impurity in formulations .
  • Safety :
    • The safety profile of this compound is closely linked to that of levofloxacin. Adverse effects associated with fluoroquinolones include tendinitis, tendon rupture, and CNS effects; thus, understanding the implications of impurities like this compound is essential for patient safety .

Case Studies

  • Levofloxacin-Induced Anaphylaxis :
    • A case study highlighted a patient who experienced anaphylaxis after administration of levofloxacin. This incident underscores the importance of monitoring adverse reactions potentially linked to impurities such as this compound during treatment .
  • Use in Severe Infections :
    • A retrospective study involving children with severe infections demonstrated that levofloxacin (and by extension its impurities) was used when conventional treatments failed. The study reported significant decreases in inflammatory markers post-treatment, indicating potential therapeutic benefits even when considering impurities .

Data Tables

Parameter This compound Levofloxacin
Antibacterial SpectrumModerateBroad-spectrum
Genotoxicity RiskUnder InvestigationLow (with known side effects)
Common UsesResearch on combinationsTreatment for bacterial infections
Safety ProfileLinked to fluoroquinolone risksEstablished with known ADRs

Wirkmechanismus

Decarboxyl ofloxacin exerts its effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of DNA during replication and transcription. By inhibiting these enzymes, decarboxyl ofloxacin prevents normal cell division and leads to the death of bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ofloxacin: The parent compound, a broad-spectrum antimicrobial agent.

    Levofloxacin: A stereoisomer of ofloxacin with similar antimicrobial properties.

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

Uniqueness

Decarboxyl ofloxacin is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antibiotics .

Biologische Aktivität

Descarboxyl levofloxacin is an impurity derived from the antibiotic levofloxacin, a widely used fluoroquinolone. This compound has garnered attention due to its potential biological activity and safety profile, particularly concerning its genotoxic properties. This article summarizes the current understanding of this compound's biological activity, including its mechanisms, implications in drug safety, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 178964-53-9
  • Molecular Formula : C17_{17}H20_{20}FN3_{N_3}O2_2
  • Molecular Weight : 317.36 g/mol
  • SMILES Notation : C[C@H]1COc2c(N3CCN(C)CC3)c(F)cc4C(=O)C=CN1c24

In Silico and In Vitro Evaluations

Research has focused on the genotoxicity of this compound due to concerns regarding impurities in pharmaceutical products. A study utilized in silico methods alongside in vitro assays to assess its genotoxic potential:

  • Ames Test : The modified Ames test indicated that this compound was not mutagenic at concentrations ranging from 31.25 to 500 μg/plate.
  • Chromosomal Aberration Test : In tests using Chinese hamster lung (CHL) cells, a statistically significant increase in metaphase cells with structural aberrations was observed at a concentration of 1 mg/mL with S-9 mix, yielding an aberration rate of 7.5% .

These findings suggest that while this compound may present some risk as a nongenotoxic impurity, it does not exhibit significant mutagenic properties under the tested conditions.

Clinical Relevance

The presence of this compound as an impurity raises questions about the safety profiles of fluoroquinolone antibiotics. Although it is classified as a nongenotoxic impurity, regulatory bodies emphasize the importance of monitoring such compounds due to their potential effects on drug safety and efficacy .

Risk Assessment

The evaluation of impurities like this compound is critical in pharmacovigilance. Regulatory guidelines recommend establishing acceptable limits for genotoxic impurities to ensure patient safety without compromising therapeutic benefits .

Comparative Analysis with Levofloxacin

CharacteristicLevofloxacinThis compound
Chemical Structure FluoroquinoloneImpurity derived from levofloxacin
Mechanism of Action Inhibits DNA gyrase & topoisomerase IVHypothetical similar mechanisms
Genotoxicity Not genotoxicNongenotoxic based on studies
Clinical Use Broad-spectrum antibioticNot used clinically

Eigenschaften

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLCAWXSWVQNHK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170621
Record name Decarboxyl ofloxacin, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178964-53-9
Record name (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178964-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decarboxyl ofloxacin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178964539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarboxyl ofloxacin, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECARBOXYL OFLOXACIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TYA9K7RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Descarboxyl Levofloxacin
Reactant of Route 2
Reactant of Route 2
Descarboxyl Levofloxacin
Reactant of Route 3
Reactant of Route 3
Descarboxyl Levofloxacin
Reactant of Route 4
Reactant of Route 4
Descarboxyl Levofloxacin
Reactant of Route 5
Reactant of Route 5
Descarboxyl Levofloxacin
Reactant of Route 6
Reactant of Route 6
Descarboxyl Levofloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.